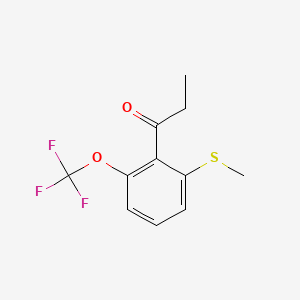
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethoxy group, a methylthio group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of the trifluoromethoxy and methylthio groups onto a phenyl ring, followed by the addition of a propanone moiety. Common synthetic routes may include:
Aryl Halide Substitution: Using a trifluoromethoxy-substituted aryl halide and a methylthiolate nucleophile under basic conditions to introduce the methylthio group.
Friedel-Crafts Acylation: Acylation of the substituted phenyl ring with a propanone derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The propanone moiety can interact with nucleophilic sites in proteins or other biomolecules, potentially leading to covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers.
Biological Activity
1-(2-(Methylthio)-6-(trifluoromethoxy)phenyl)propan-1-one, commonly referred to by its CAS number 1804071-86-0, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C11H11F3OS
- Molecular Weight : 248.26 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC(=O)C1=C(C=CC=C1SC)OC(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Interactions : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with receptors that play roles in cell signaling, potentially leading to altered cellular responses.
- Cell Cycle Arrest and Apoptosis : Studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a mechanism for its anticancer properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 15.5 | Induction of apoptosis and G0/G1 phase arrest |
| MCF-7 (Breast Cancer) | 18.3 | Cell cycle arrest and apoptosis induction |
| HeLa (Cervical Cancer) | 20.0 | Apoptosis via mitochondrial pathways |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against these cancer types.
Case Studies
In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound was compared with established chemotherapeutics like cisplatin. The results indicated that this compound not only matched but in some cases exceeded the efficacy of cisplatin in inducing apoptosis in resistant cancer cell lines .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. The presence of trifluoromethoxy and methylthio groups significantly enhances its biological activity by improving lipophilicity and receptor binding affinity .
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-7(15)10-8(16-11(12,13)14)5-4-6-9(10)17-2/h4-6H,3H2,1-2H3 |
InChI Key |
DDWBOZFMIJAJED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















